molecular formula C22H19BrFNO B413060 2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 96757-24-3

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B413060
CAS RN: 96757-24-3
M. Wt: 412.3g/mol
InChI Key: WKEAGAQQWLURLF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C22H19BrFNO and its molecular weight is 412.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound's applications in crystal and molecular structure studies are evident in research where similar structures, such as 2-(4-chlorophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, have been analyzed. These studies focus on the intermolecular interactions within the crystal structure, particularly C-H...O and C-H...pi interactions, which contribute to understanding the compound's molecular properties and potential applications (Choudhury, Nagarajan, & Guru Row, 2004).

Solvent Mediated Centric/Non-Centric Polymorph Pairs

In a study involving similar structures, centric and non-centric polymorphic pairs of a biologically active indole derivative were analyzed. This research shows how different solvents can influence the crystallization process, leading to distinct packing features in the crystal forms due to C-H...O hydrogen bonding and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2006).

Structural Characterization in Synthesis

The structural characterization of similar compounds is crucial in synthesizing new chemical entities. For instance, the synthesis and characterization of 1'-(4-Bromophenyl)-2'-[(4-fluorophenyl) carbonyl] - 1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one, which bears resemblance to the queried compound, demonstrates the importance of analyzing structural features like IR spectra in chemical synthesis (Sapnakumari, Narayana, & Sarojini, 2014).

Crystal Engineering via Weak Interactions

Studies on compounds with a similar structure have been pivotal in crystal engineering. Research has shown how molecules like 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole utilize weak C-H...F and C-H...pi interactions in crystal packing, which is fundamental in designing materials with desired physical and chemical properties (Choudhury, Nagarajan, & Row, 2004).

Charge Density Analysis in Crystallography

Charge density studies of similar compounds, such as 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, provide insights into weak intermolecular interactions in crystal lattices. These studies help in understanding the electronic properties of the compound and its interactions, crucial for material science and pharmaceutical applications (Chopra, Cameron, Ferrara, & Guru Row, 2006).

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-3-5-15(23)6-4-14)25(20)17-9-7-16(24)8-10-17/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEAGAQQWLURLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
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2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
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2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
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2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 5
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2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

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